6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. This compound, with its unique structure, has garnered interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one typically involves multiple steps:
Starting Materials: The synthesis begins with 6-chloro-2-methoxyacridin-9-one.
Etherification: The compound undergoes etherification with ethylene glycol derivatives to introduce the ethoxy groups.
Chlorination: Chlorination is performed to introduce the chloro groups at specific positions.
Final Assembly: The final product is assembled through a series of condensation reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: Halogen substitution reactions can occur, where the chloro groups are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated acridine derivatives.
Substitution: Various halogenated acridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other acridine derivatives
Biology
In biological research, it is studied for its potential as an intercalating agent, which can insert itself between DNA base pairs, affecting DNA replication and transcription.
Medicine
Medically, acridine derivatives are explored for their anticancer properties. This compound, in particular, is investigated for its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
Industry
In the industrial sector, it can be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one involves its interaction with DNA. As an intercalating agent, it inserts itself between DNA base pairs, disrupting the normal function of DNA. This can lead to the inhibition of topoisomerase enzymes, preventing DNA replication and transcription, which is particularly useful in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antibacterial properties.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Uniqueness
6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one is unique due to its specific substitutions and the presence of multiple ethoxy groups, which enhance its solubility and potential interactions with biological molecules. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C34H30Cl2N2O6 |
---|---|
Molecular Weight |
633.5 g/mol |
IUPAC Name |
6-chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one |
InChI |
InChI=1S/C34H30Cl2N2O6/c1-41-23-5-9-29-27(19-23)33(39)25-7-3-21(35)17-31(25)37(29)11-13-43-15-16-44-14-12-38-30-10-6-24(42-2)20-28(30)34(40)26-8-4-22(36)18-32(26)38/h3-10,17-20H,11-16H2,1-2H3 |
InChI Key |
JIZHYCVYEYCNBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=C(C2=O)C=CC(=C3)Cl)CCOCCOCCN4C5=C(C=C(C=C5)OC)C(=O)C6=C4C=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.